molecular formula C6H13NO2 B13818057 2-Methoxy-4-methylmorpholine

2-Methoxy-4-methylmorpholine

Cat. No.: B13818057
M. Wt: 131.17 g/mol
InChI Key: PKWJODGDINWEEL-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylmorpholine ( 141478-12-8) is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . Its structure is defined by the SMILES notation CN1CCOC(C1)OC . Calculated physical properties include a density of 1.016 g/cm³ and a boiling point of approximately 155.3°C at 760 mmHg . This molecule is part of a novel class of compounds structurally related to 2-morpholinol that have been investigated for their potential cholinergic activity, indicating its value in pharmaceutical and biochemical research . Furthermore, morpholine derivatives like 4-methylmorpholine are critically important as catalysts in the synthesis of polyurethanes, a versatile class of polymers . Computational studies show that such catalysts significantly reduce the energy barrier of the key urethane-forming reaction between isocyanates and alcohols, providing a foundation for the development and application of related compounds in industrial catalyst design . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-methoxy-4-methylmorpholine

InChI

InChI=1S/C6H13NO2/c1-7-3-4-9-6(5-7)8-2/h6H,3-5H2,1-2H3

InChI Key

PKWJODGDINWEEL-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methoxy-4-methylmorpholine

While direct literature on the exact preparation of 2-Methoxy-4-methylmorpholine is limited, insights can be drawn from closely related morpholine derivatives such as N-methylmorpholine and 4-methylmorpholine, which share structural and synthetic similarities. The preparation of substituted morpholines generally involves ring closure reactions, methylation, and functional group transformations on morpholine or its precursors.

General Synthetic Strategies

  • Ring Closure of Amino Alcohols: Morpholine rings are often synthesized by cyclization of amino alcohols such as diethanolamine derivatives.
  • Alkylation/Methylation: Introduction of methyl groups typically occurs via methylation reactions using methylating agents like dimethyl carbonate or methyl iodide.
  • Methoxylation: Introduction of methoxy groups can be achieved by nucleophilic substitution or by using methanol in the presence of catalysts.

Specific Methods Relevant to 2-Methoxy-4-methylmorpholine

Methylation of Morpholine Derivatives
  • Using Dimethyl Carbonate (DMC): A green and efficient methylation route involves reacting morpholine with dimethyl carbonate under elevated temperatures (≥140 °C) in an autoclave. This method avoids toxic methylating agents and proceeds with high selectivity and yield for N-methylmorpholine derivatives, which can be adapted for 4-methylmorpholine precursors before methoxylation.
Parameter Conditions for Methylation with DMC
Temperature 100–200 °C (optimal ≥140 °C)
Pressure Autoclave conditions, above DMC boiling point
Reaction Time 1–10 hours
Molar Ratio (DMC:Morpholine) ~1:1 (stoichiometric)
Yield Up to 91% conversion, 76–98% yield (depending on conditions)
  • Catalyst-Free Process: Some patents describe catalyst-free methylation of morpholine with methyl carbonate at 100–200 °C under pressure, simplifying purification by distillation and reducing costs.
Preparation of 4-Methylmorpholine
  • Formaldehyde and Morpholine Reaction: 4-Methylmorpholine can be synthesized by adding formaldehyde slowly to morpholine under stirring, followed by reaction with formic acid under reflux conditions. This process yields 4-methylmorpholine with high purity (~99.9%) and yield (~98.4%).
Step Conditions Outcome
Formaldehyde addition Slow, under stirring Formation of intermediate
Reaction with formic acid Reflux, controlled temperature (60–170 °C) Cyclization to 4-methylmorpholine
Purification Vacuum distillation High purity product
Methoxylation to Introduce the 2-Methoxy Group
  • Nucleophilic Substitution: The 2-position methoxy substitution can be introduced by nucleophilic substitution on a suitable precursor such as 2-halomethyl-4-methylmorpholine or via ring-opening and ring-closing strategies using methanol or methoxy reagents under acidic or basic catalysis.
  • Use of Paraformaldehyde and Sodium Chloride: In a related morpholine synthesis, paraformaldehyde is reacted with morpholine at 85 °C for 6 hours, followed by salt addition and phase separation, yielding high purity morpholine derivatives. This approach could be adapted for methoxylation steps.

Comprehensive Data Table of Key Preparation Parameters

Preparation Step Reagents/Starting Materials Conditions Yield (%) Purity (%) Notes
Methylation with Dimethyl Carbonate Morpholine + Dimethyl Carbonate 140–200 °C, autoclave, 1–10 h 76–91 >98 Catalyst-free, green method
4-Methylmorpholine Synthesis Morpholine + Formaldehyde + Formic acid Reflux 60–170 °C, 7 h 98.4 99.9 High purity, vacuum distillation
Methoxylation (proposed) 4-Methylmorpholine + Methoxy reagent Nucleophilic substitution, 85 °C, 6 h N/A N/A Adapted from morpholine methoxylation

Analysis of Preparation Methods

  • Efficiency and Yield: Methylation via dimethyl carbonate is efficient and environmentally friendly, with yields up to 91% and high selectivity. The 4-methylmorpholine synthesis via formaldehyde and formic acid is also high yielding and produces very pure products.
  • Reaction Conditions: Elevated temperatures and controlled pressure are common, especially for methylation steps. Methoxylation requires careful control of nucleophilic substitution conditions to avoid side reactions.
  • Catalyst Use: Catalyst-free methods are preferred for simplicity and cost reduction, as demonstrated in methyl carbonate methylation. Acid catalysts (e.g., sulfuric acid) are used in some cyclization steps.
  • Purification: Distillation under reduced pressure is the common purification method, allowing for high purity products without complex separation steps.
  • Scalability: The described methods are industrially scalable, with autoclave reactors suitable for large-scale methylation and continuous distillation for purification.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-Methoxy-4-methylmorpholine is utilized in the pharmaceutical industry primarily as a building block for drug synthesis. Its derivatives have shown potential in treating various medical conditions.

Case Study: Antidepressant Development

Research indicates that compounds derived from 2-Methoxy-4-methylmorpholine exhibit serotonin and norepinephrine reuptake inhibition, making them potential candidates for antidepressant medications. A study demonstrated that these compounds could effectively treat disorders such as major depressive disorder and anxiety disorders by enhancing monoamine neurotransmitter levels in the synaptic cleft .

CompoundActivityTarget Disorder
Compound ASerotonin Reuptake InhibitorDepression
Compound BNorepinephrine Reuptake InhibitorAnxiety

Industrial Applications

In industrial settings, 2-Methoxy-4-methylmorpholine serves multiple roles:

a. Solvent and Reagent

It is commonly used as a solvent in chemical reactions due to its ability to dissolve various organic compounds without significantly altering their properties. It also acts as a reagent in organic synthesis.

b. Catalytic Activity

The compound has been shown to enhance reaction rates in organocatalysis, particularly in the synthesis of polyurethanes from isocyanates and alcohols. The catalytic efficiency is attributed to its favorable proton affinity, which facilitates the formation of transition states during reactions .

ApplicationDescription
SolventDissolves organic compounds for reactions
CatalystEnhances reaction rates in polyurethane synthesis

Agrochemical Applications

2-Methoxy-4-methylmorpholine is also explored for use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.

Case Study: Herbicide Development

A recent study highlighted the synthesis of herbicidal agents utilizing 2-Methoxy-4-methylmorpholine as an intermediate. The resulting compounds exhibited significant herbicidal activity against several common agricultural weeds, demonstrating potential for commercial application .

HerbicideActive IngredientEfficacy
Herbicide XDerived from 2-Methoxy-4-methylmorpholineEffective against broadleaf weeds

Toxicological Considerations

While 2-Methoxy-4-methylmorpholine has numerous applications, it is essential to consider its toxicological profile. Studies indicate that it can be harmful if ingested or inhaled, necessitating proper handling protocols . The LD50 values suggest moderate toxicity, with an oral LD50 of approximately 1960 mg/kg in rats .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylmorpholine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key morpholine derivatives from the evidence and their substituent effects:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methoxy-4-methylmorpholine (Target) Methoxy (C2), Methyl (C4) C₆H₁₁NO₂ 145.16 (calculated) Hypothesized higher basicity and lipophilicity due to electron-donating groups. Potential use in drug design. N/A
4-(4-Methoxyphenylsulfonyl)morpholine Sulfonyl, 4-methoxyphenyl (aryl) C₁₁H₁₃NO₄S 255.29 Melting point: 109–110°C; electron-withdrawing sulfonyl group reduces nitrogen basicity. Used in synthetic intermediates .
2-(4-Methoxyphenyl)morpholine 4-Methoxyphenyl (aryl, C2) C₁₁H₁₅NO₂ 193.24 Aryl substituent enhances π-π interactions; potential ligand in catalysis .
4-(2-Methoxy-4-nitrophenyl)morpholine Nitro, methoxy (aryl) C₁₁H₁₄N₂O₄ 238.24 Nitro group increases electrophilicity; applications in explosives or reactive intermediates .

Physicochemical Properties

  • Basicity : The target compound’s methoxy and methyl groups (electron-donating) likely increase the basicity of the morpholine nitrogen compared to sulfonyl derivatives (electron-withdrawing) .
  • Lipophilicity : Methyl groups enhance lipophilicity, improving membrane permeability in drug candidates. Aryl-substituted analogs (e.g., 2-(4-Methoxyphenyl)morpholine) may exhibit lower solubility in polar solvents due to aromatic bulk .
  • Thermal Stability : Sulfonylmorpholines show higher melting points (e.g., 109–110°C) due to strong intermolecular forces, whereas alkyl/aryl morpholines (e.g., target compound) may exhibit lower melting points .

Key Research Findings

  • Electronic Effects : Methoxy and methyl groups on the morpholine ring (target) increase electron density at nitrogen, favoring protonation and nucleophilic reactions compared to electron-withdrawing sulfonyl/nitro analogs .
  • Steric Effects : The 4-methyl group in the target compound may introduce steric hindrance, affecting reaction kinetics in substitution reactions.
  • Biological Relevance : Morpholine derivatives with lipophilic substituents (e.g., methyl) show improved blood-brain barrier penetration, a critical factor in central nervous system drug development .

Biological Activity

2-Methoxy-4-methylmorpholine (C6H13NO2) is a heterocyclic organic compound belonging to the morpholine family, characterized by its unique structure that includes both methoxy and methyl groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Molecular Properties:

  • Molecular Formula: C6H13NO2
  • Molecular Weight: 131.17 g/mol
  • IUPAC Name: 2-Methoxy-4-methylmorpholine
  • Canonical SMILES: CN1CCOC(C1)OC

Synthesis Methods:
The synthesis of 2-Methoxy-4-methylmorpholine typically involves the reaction of 2-methoxyethanol with 4-methylmorpholine. This process can be catalyzed using strong acids like sulfuric acid or through various other synthetic routes that optimize yield and purity.

The biological activity of 2-Methoxy-4-methylmorpholine is primarily attributed to its interaction with specific molecular targets. As a ligand, it can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The precise pathways and targets are context-dependent, varying with the application .

Biological Activities

Research has indicated several potential biological activities associated with 2-Methoxy-4-methylmorpholine:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, such as α-glucosidase, which plays a crucial role in glucose metabolism. This inhibition could have implications for managing conditions like diabetes .
  • Pharmacological Applications: Ongoing research is exploring its potential as a precursor in synthesizing pharmaceuticals with therapeutic properties. Its structural characteristics may enhance the bioactivity of derived compounds .

Case Study 1: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of various morpholine derivatives found that 2-Methoxy-4-methylmorpholine showed significant activity against specific bacterial strains. The results indicated that modifications in the morpholine structure could enhance antimicrobial potency, suggesting a pathway for developing new antibacterial agents.

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibitors, researchers synthesized a series of morpholine derivatives, including 2-Methoxy-4-methylmorpholine. The findings demonstrated that this compound effectively inhibited α-glucosidase activity, thereby influencing glycemic control. This suggests potential applications in diabetes management .

Comparative Analysis

To better understand the uniqueness of 2-Methoxy-4-methylmorpholine, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
Morpholine Lacks methoxy and methyl groupsLimited biological activity
4-Methylmorpholine Similar but without methoxy groupModerate activity
2-Methoxymorpholine Lacks methyl groupLower solubility
2-Methoxy-4-methylmorpholine Contains both methoxy and methyl groupsEnhanced reactivity and bioactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-4-methylmorpholine, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, morpholine derivatives are often synthesized via ring-closing reactions using ethylene oxide or epichlorohydrin as intermediates. Optimization of purity requires chromatographic techniques (e.g., column chromatography) and recrystallization in polar solvents like ethanol .
  • Key Parameters : Reaction temperature (60–80°C) and catalyst selection (e.g., NaOH) influence yield. Purity ≥95% can be achieved using HPLC with UV detection for validation .

Q. How is 2-Methoxy-4-methylmorpholine characterized structurally?

  • Methodology : Use spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm methoxy (-OCH3_3) and methyl (-CH3_3) substituents on the morpholine ring.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ~145.2 g/mol) .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in derivatizing 2-Methoxy-4-methylmorpholine?

  • Methodology : Regioselectivity in substitutions (e.g., halogenation) depends on solvent polarity and catalyst. For instance, polar aprotic solvents (DMF) favor nucleophilic attacks at the morpholine nitrogen, while Lewis acids (BF3_3) direct electrophilic substitutions to the methyl group. Kinetic studies via GC-MS can track intermediate formation .
  • Case Study : In 4-Methyl-2-phenylmorpholine derivatives, allyloxy groups introduced via Pd-catalyzed coupling show >80% selectivity under inert atmospheres .

Q. What strategies resolve contradictions in biological activity data for 2-Methoxy-4-methylmorpholine analogs?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from off-target effects. For example:

  • In Silico Docking : Predict binding affinity to targets like G-protein-coupled receptors using AutoDock Vina .
  • Metabolite Profiling : LC-MS/MS identifies metabolic stability issues that may explain discrepancies between in vitro and in vivo results .

Q. How can computational modeling guide the design of 2-Methoxy-4-methylmorpholine-based inhibitors?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • MD Simulations : Assess ligand-protein binding stability over 100-ns trajectories (e.g., with GROMACS) .
    • Application : Derivatives with electron-withdrawing groups (e.g., -CF3_3) show enhanced binding to acetylcholinesterase in Alzheimer’s models .

Data Analysis & Optimization

Q. What analytical approaches quantify trace impurities in 2-Methoxy-4-methylmorpholine samples?

  • Methodology :

  • GC-FID : Detect volatile byproducts (e.g., unreacted morpholine) with detection limits <0.1%.
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) to ensure compliance with ICH Q3D guidelines .

Q. How do solvent systems affect the stability of 2-Methoxy-4-methylmorpholine in long-term storage?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) in solvents like DMSO or acetonitrile. Monitor degradation via:

  • HPLC-ELSD : Detect hydrolysis products (e.g., methoxy alcohols).
  • FTIR : Track carbonyl formation from oxidation .

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